An In-depth Technical Guide to 2-(3-Fluorophenyl)piperazine: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 2-(3-Fluorophenyl)piperazine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 2-(3-Fluorophenyl)piperazine. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates established methodologies for the synthesis, purification, and analysis of closely related arylpiperazine derivatives, offering a predictive framework for researchers. The document summarizes known quantitative data in structured tables and includes detailed experimental protocols adapted from relevant literature. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Properties
2-(3-Fluorophenyl)piperazine is a substituted piperazine derivative with a fluorophenyl group attached to the 2-position of the piperazine ring. The fluorine atom is located at the 3-position (meta) of the phenyl ring.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source |
| IUPAC Name | 2-(3-fluorophenyl)piperazine | N/A |
| CAS Number | 137684-17-4 | [1] |
| Molecular Formula | C₁₀H₁₃FN₂ | [1] |
| Molecular Weight | 180.225 g/mol | [1] |
| Canonical SMILES | C1CNCC(C1)C2=CC(=CC=C2)F | N/A |
| InChIKey | AWAUULFUTVPSTI-UHFFFAOYSA-N | [1] |
| Calculated LogP | 0.8 | [1] |
| Topological Polar Surface Area | 24.1 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthesis and Purification
While a specific, detailed synthesis protocol for 2-(3-Fluorophenyl)piperazine is not extensively documented, a common and adaptable method for the synthesis of 2-arylpiperazines involves the reaction of an α-haloarylketone with ethylenediamine.
General Experimental Protocol: Synthesis of 2-Arylpiperazines
This protocol is a generalized procedure based on established methods for synthesizing similar compounds.
Reaction Scheme:
Caption: General synthesis workflow for 2-(3-Fluorophenyl)piperazine.
Materials:
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2-Bromo-1-(3-fluorophenyl)ethanone
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Ethylenediamine
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Ethanol (or other suitable solvent)
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Sodium borohydride (NaBH₄) or other suitable reducing agent
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Hydrochloric acid (for salt formation, if desired)
Procedure:
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Cyclization: A solution of 2-bromo-1-(3-fluorophenyl)ethanone in ethanol is added dropwise to a stirred solution of excess ethylenediamine in ethanol at room temperature. The reaction mixture is then refluxed for several hours.
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Work-up: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude dihydro-2-(3-fluorophenyl)pyrazine intermediate.
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Reduction: The crude intermediate is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
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Final Work-up: The solvent is evaporated, and the residue is partitioned between dichloromethane and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-(3-Fluorophenyl)piperazine.
Purification
Purification of the crude product can be achieved by the following methods:
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Column Chromatography: Flash chromatography on silica gel using a gradient of dichloromethane and methanol is a common method for purifying piperazine derivatives.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed.
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HPLC Purification: For high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. A C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a typical starting point.
Caption: Purification workflow for 2-(3-Fluorophenyl)piperazine.
Analytical Characterization
The structure and purity of 2-(3-Fluorophenyl)piperazine would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group, with splitting patterns influenced by the fluorine atom. Signals for the piperazine ring protons will appear in the aliphatic region, likely as complex multiplets.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the fluorophenyl ring, with carbon-fluorine coupling constants providing structural confirmation. The piperazine carbons will resonate in the aliphatic region.
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¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the fluorine atom.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification.
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Electron Ionization (EI) Mass Spectrum: The EI mass spectrum of phenylpiperazines typically shows a prominent molecular ion peak (M⁺). Common fragmentation patterns involve the cleavage of the piperazine ring, leading to characteristic fragment ions. For 2-(3-Fluorophenyl)piperazine, a fragment corresponding to the loss of a C₂H₄N moiety from the molecular ion would be expected.[2]
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Electrospray Ionization (ESI) Mass Spectrum: In ESI-MS, the protonated molecule [M+H]⁺ will be the dominant ion.
Table 2: Predicted Mass Spectral Fragments
| m/z | Ion |
| 180 | [M]⁺ |
| 151 | [M - C₂H₅]⁺ |
| 138 | [M - C₃H₆]⁺ |
| 109 | [C₆H₄F]⁺ |
Pharmacological Properties and Signaling Pathways
The pharmacological profile of 2-(3-Fluorophenyl)piperazine is not well-characterized. However, based on the activity of related phenylpiperazine derivatives, it is predicted to interact with monoaminergic systems, particularly serotonin and dopamine receptors. Phenylpiperazines are known to exhibit a range of activities, including agonist, antagonist, and reuptake inhibition at these receptors.
Predicted Receptor Binding Profile
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Serotonin Receptors: Many fluorophenylpiperazine derivatives show affinity for various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C.[3][4] The specific activity (agonist vs. antagonist) can vary depending on the substitution pattern.
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Dopamine Receptors: Phenylpiperazines are also known to bind to dopamine receptors, particularly the D₂ and D₃ subtypes.[3] The affinity and selectivity for these receptors are influenced by the nature and position of substituents on the phenyl ring.
Potential Signaling Pathways
Given the predicted interaction with serotonin and dopamine receptors, which are G-protein coupled receptors (GPCRs), 2-(3-Fluorophenyl)piperazine is likely to modulate downstream signaling cascades.
Caption: Predicted interaction with serotonin and dopamine signaling pathways.
Activation of 5-HT₁A or D₂/D₃ receptors, which typically couple to Gᵢ/ₒ proteins, would lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, interaction with 5-HT₂A receptors, which couple to Gᵩ/₁₁ proteins, would activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Conclusion
2-(3-Fluorophenyl)piperazine is a piperazine derivative with potential for biological activity within the central nervous system. While specific experimental data for this isomer is scarce, this guide provides a framework for its synthesis, purification, and characterization based on established knowledge of related compounds. Further research is necessary to fully elucidate its chemical and physical properties, as well as its specific pharmacological profile and mechanism of action. The methodologies and predictive information presented herein are intended to serve as a valuable resource for researchers initiating studies on this compound.
References
- 1. 2-(3-氟苯基)哌嗪化合物 - CAS号 137684-17-4 - 摩熵化学 [molaid.com]
- 2. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
